molecular formula C20H17F3N4O3 B2968442 N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide CAS No. 1421459-24-6

N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide

Cat. No.: B2968442
CAS No.: 1421459-24-6
M. Wt: 418.376
InChI Key: VDNCMKYESIKHDQ-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolone core fused with a xanthene-carboxamide moiety. The triazolone ring is substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 3, while the ethyl linker connects it to the xanthene system. This compound’s structural complexity suggests applications in agrochemical or pharmaceutical contexts, particularly given the pharmacological relevance of triazolone derivatives .

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-26-18(20(21,22)23)25-27(19(26)29)11-10-24-17(28)16-12-6-2-4-8-14(12)30-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNCMKYESIKHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the xanthene core and the carboxamide group. Common reagents used in these reactions include trifluoromethyl ketones, hydrazines, and xanthene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Carfentrazone-ethyl (Herbicide)

Carfentrazone-ethyl, developed by FMC Corporation, is a triazolone-based herbicide containing a phenyl group instead of xanthene. It inhibits protoporphyrinogen oxidase (PPO), leading to oxidative damage in plants. Key structural differences include:

  • Substituents : A chlorine atom at the phenyl ring vs. the trifluoromethyl group in the target compound.
  • Linker : An ester group in carfentrazone-ethyl vs. an ethyl-carboxamide bridge in the target.
  • Aromatic System : Phenyl vs. xanthene.
    The xanthene system in the target compound may enhance lipophilicity and membrane permeability compared to carfentrazone-ethyl’s simpler phenyl group .

N-{2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide (T3D4051)

This sulfonamide-triazolone hybrid (CAS 122836-35-5) shares the 1,2,4-triazolone core but substitutes the xanthene with a dichlorophenyl-methanesulfonamide group. The difluoromethyl (CF₂H) substituent at position 4 contrasts with the trifluoromethyl (CF₃) group in the target compound. The CF₃ group’s stronger electron-withdrawing effect may improve metabolic stability and target binding .

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

The oxadiazole ring, a bioisostere for triazolone, exhibits antimicrobial activity. The carbazole moiety enables DNA intercalation, a property absent in the xanthene-based target compound. This suggests divergent biological targets: antimicrobial (oxadiazole) vs.

Comparative Activity and Pharmacokinetics

Compound Core Structure Key Substituents Biological Activity Lipophilicity (LogP)*
Target Compound 1,2,4-triazolone CF₃, methyl, xanthene-carboxamide Unknown (inferred: herbicidal) ~3.8 (estimated)
Carfentrazone-ethyl 1,2,4-triazolone Cl, phenyl-ester Herbicidal (PPO inhibitor) 3.2
T3D4051 1,2,4-triazolone CF₂H, dichlorophenyl-sulfonamide Unspecified (likely herbicidal) ~2.9
Oxadiazole-carbazole hybrid 1,3,4-oxadiazole Carbazole-methyl, methyl Antimicrobial ~4.1

*LogP values are estimated using fragment-based methods.

  • Trifluoromethyl vs.
  • Xanthene vs. Phenyl/Carbazole: Xanthene’s extended aromatic system may improve binding to hydrophobic enzyme pockets, whereas carbazole’s DNA-intercalating properties are irrelevant in non-antimicrobial applications .

Biological Activity

N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H13F3N4O4C_{16}H_{13}F_3N_4O_4 with a molecular weight of approximately 382.29 g/mol. It features a xanthene core linked to a triazole moiety, which is significant for its biological activity. The presence of trifluoromethyl groups enhances lipophilicity and potentially increases bioactivity.

PropertyValue
Molecular FormulaC16H13F3N4O4
Molecular Weight382.29 g/mol
IUPAC NameThis compound
CAS Number1421491-03-3

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound may share similar attributes due to the presence of the triazole ring. For instance, studies have shown that triazole derivatives can act as effective antifungal and antibacterial agents against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The xanthene derivatives have been noted for their potential anticancer activities. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings from related research:

  • Triazole Moiety : The presence of the triazole ring is essential for antimicrobial activity. Variations in substituents on this ring can significantly influence potency .
  • Xanthene Core : The xanthene structure contributes to the compound's ability to interact with biological targets effectively. Modifications at specific positions can enhance or diminish activity .
  • Fluorinated Groups : The trifluoromethyl group enhances lipophilicity and may improve membrane permeability, which is advantageous for bioactivity .

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound:

  • Antibacterial Activity : A study demonstrated that triazole derivatives showed minimum inhibitory concentrations (MIC) against E. coli as low as 0.125 μg/mL . This suggests that modifications leading to enhanced activity could be explored.
  • Anticancer Effects : Research on xanthene derivatives indicated significant cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range . This highlights the potential for developing new anticancer agents from this scaffold.

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